Toxicological and Safety Profile of 2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline: A Technical Guide
Toxicological and Safety Profile of 2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline: A Technical Guide
Executive Summary
2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline is a highly specialized chemical intermediate predominantly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and targeted benzamide derivatives[1]. Because it contains both an aniline moiety and a piperazine ring, its toxicological profile is complex. This guide provides an in-depth analysis of its structure-toxicity relationships (STR), metabolic liabilities, and the rigorous safety protocols required during its handling and scale-up.
Structure-Toxicity Relationship (STR)
The toxicological behavior of 2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline is dictated by its three primary functional groups. Understanding the causality behind its reactivity is essential for designing self-validating safety protocols.
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The Aniline Moiety (Primary Amine): Aniline derivatives are notorious for inducing hematotoxicity. The primary mechanism involves hepatic bioactivation rather than direct toxicity. The primary amine undergoes N-hydroxylation via the cytochrome P450 system to form a reactive N-hydroxy metabolite (phenylhydroxylamine derivative), which penetrates erythrocytes and oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), resulting in methemoglobinemia[2][3][4].
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The 4-Methylpiperazin-1-yl Ring: Piperazine derivatives exhibit a wide range of biological activities but are also associated with concentration-dependent cytotoxicity and potential irritant properties[5][6]. The basic nitrogen atoms in the piperazine ring can cause severe ocular and dermal irritation upon direct contact.
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The Ethylsulfonyl Group: This electron-withdrawing group increases the steric bulk and modulates the lipophilicity of the molecule. While it stabilizes the compound for API synthesis, it also influences the hepatic clearance rate, potentially prolonging the half-life of the toxic N-hydroxy metabolites in systemic circulation.
Caption: Hepatic bioactivation pathway of the aniline moiety leading to methemoglobinemia.
Toxicological Profile
Acute Toxicity and Hematotoxicity
The most critical acute hazard associated with this compound is methemoglobinemia and subsequent hemolytic anemia[3]. Symptoms of exposure may be delayed for several hours as the hepatic metabolism processes the parent compound into its toxic hydroxylamine derivative[2].
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Mechanism of Action: The N-hydroxy metabolite reacts with oxyhemoglobin to produce reactive oxygen species (ROS). This oxidative stress depletes intra-erythrocytic glutathione, leading to the formation of Heinz bodies and the premature destruction of red blood cells by the spleen[4][7].
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Cytotoxicity: In vitro assays utilizing neutral red uptake have demonstrated that piperazine-containing designer molecules and intermediates can induce concentration-dependent cytotoxic effects in primary cell lines[5].
Genotoxicity and Mutagenicity
When evaluating novel aniline-piperazine derivatives, genotoxicity is a primary concern. However, studies on structurally related (substituted-benzoyl) benzothiazole-piperazine analogs indicate that specific substitutions can mitigate mutagenic potential. For instance, in the Ames test (Salmonella typhimurium strains TA98 and TA100), certain piperazine derivatives have shown a lack of mutagenicity, suggesting that the parent scaffold can be optimized for safety[8].
Quantitative Toxicity Summary
| Toxicity Endpoint | Mechanism / Target Organ | Primary Hazard | Indicator / Biomarker |
| Hematotoxicity | Erythrocytes (via Hepatic CYP450) | Methemoglobinemia, Hemolytic Anemia | MetHb levels (>5%), Heinz bodies |
| Cytotoxicity | Cellular membranes | Concentration-dependent cell death | Neutral Red Uptake reduction |
| Dermal/Ocular | Direct contact (Piperazine basicity) | Severe irritation, potential burns | Erythema, corneal opacity |
| Genotoxicity | DNA interaction | Potential mutagenicity (requires validation) | Ames Test (OECD 471) results |
Experimental Protocols for Safety Validation
To ensure trustworthiness, any laboratory synthesizing or utilizing 2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline must implement a self-validating system of toxicological screening.
Protocol 1: In Vitro Genotoxicity Screening (Ames Test - OECD 471)
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Step 1: Prepare cultures of Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli WP2 uvrA.
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Step 2: Prepare the test compound in a compatible solvent (e.g., DMSO).
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Step 3: Perform the assay both in the presence and absence of an exogenous metabolic activation system (S9 fraction derived from rat liver) to account for the hepatic bioactivation of the aniline moiety[8].
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Step 4: Plate the mixtures on minimal agar and incubate at 37°C for 48-72 hours.
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Step 5: Count revertant colonies. A positive result is defined as a dose-dependent increase in revertant colonies compared to the vehicle control.
Protocol 2: Hematotoxicity Monitoring (In Vivo MetHb Assay)
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Step 1: Administer the test compound to Sprague-Dawley rats via oral gavage or inhalation.
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Step 2: Collect blood samples at predefined intervals (e.g., 1, 4, 8, and 24 hours post-exposure) using EDTA-coated tubes.
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Step 3: Immediately analyze the blood using a multi-wavelength co-oximeter to quantify the percentage of Methemoglobin (MetHb) relative to total hemoglobin[4].
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Step 4: Prepare blood smears stained with new methylene blue to assess for Heinz body formation.
Caption: Self-validating experimental workflow for toxicological screening.
Safety and Handling Protocols
Given the delayed onset of methemoglobinemia and the irritant nature of the piperazine ring, strict engineering controls and PPE are mandatory.
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Engineering Controls: All manipulations must be performed in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of dust or aerosols.
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Personal Protective Equipment (PPE):
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Gloves: Nitrile or butyl rubber gloves (double-gloving recommended).
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Eye Protection: Chemical splash goggles and a full face shield.
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Respirator: NIOSH-approved N95 or P100 particulate respirator if aerosolization is possible.
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Spill Management: Do not use combustible materials (e.g., sawdust) to absorb spills. Use a damp, inert absorbent pad to collect the solid, minimizing dust generation. Wash the contaminated surface thoroughly with a dilute acidic solution to neutralize the basic piperazine residues, followed by water.
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First Aid for Exposure: In case of skin contact, immediately flush with copious amounts of water. If cyanosis (blue discoloration of lips/nail beds) is observed, administer 100% oxygen and seek immediate medical attention. The specific antidote for severe methemoglobinemia is intravenous Methylene Blue (1-2 mg/kg)[3].
References
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European Patent Office. (n.d.). BENZAMIDE DERIVATIVE - Patent 2842939. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR. Retrieved from [Link]
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Kearney TE, Manoguerra AS, Dunford JV. (1984). Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later. PMC. Retrieved from [Link]
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Khan, M. F., et al. (1998). Subacute Inhalation Toxicity of Aniline in Rats: Analysis of Time-Dependence and Concentration-Dependence of Hematotoxic. Toxicological Sciences. Retrieved from [Link]
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Harrison, J. H., & Jollow, D. J. (1987). MECHANISTIC STUDY ON ANILINE-INDUCED ERYTHROCYTE TOXICITY. Arhiv za higijenu rada i toksikologiju. Retrieved from [Link]
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DergiPark. (n.d.). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. Retrieved from [Link]
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Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica. Retrieved from [Link]
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Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds - PubMed. Retrieved from [Link]
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